molecular formula C22H23N3O4 B2523175 3-(carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid CAS No. 1214030-99-5

3-(carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid

Cat. No.: B2523175
CAS No.: 1214030-99-5
M. Wt: 393.443
InChI Key: DFEVJGJBDOKMGK-UHFFFAOYSA-N
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Description

3-(Carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid is a structurally complex indole derivative featuring a phenylpiperazine moiety and two carboxylic acid groups. The indole core is substituted at the 1-position with a methyl group and at the 5-position with a carboxylic acid, while the 3-position is modified by a carboxymethyl group linked to a 4-phenylpiperazine ring.

Properties

IUPAC Name

3-[carboxy-(4-phenylpiperazin-1-yl)methyl]-1-methylindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-23-14-18(17-13-15(21(26)27)7-8-19(17)23)20(22(28)29)25-11-9-24(10-12-25)16-5-3-2-4-6-16/h2-8,13-14,20H,9-12H2,1H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEVJGJBDOKMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)C(=O)O)C(C(=O)O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions. For example, the reaction of a halogenated indole derivative with 4-phenylpiperazine in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of compounds containing the phenylpiperazine structure exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. A study demonstrated that related compounds showed promising antidepressant-like effects in animal models, suggesting potential applications in treating depression and anxiety disorders .

Antitumor Activity

The indole scaffold is well-known for its anticancer properties. Compounds similar to 3-(carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid have been evaluated for their ability to inhibit cancer cell proliferation. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Studies have explored the antimicrobial efficacy of this compound against various bacterial strains. The compound was tested using the agar diffusion method, revealing significant zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, indicating its potential as an antimicrobial agent .

Case Study 1: Antidepressant Efficacy

In a controlled study, a series of phenylpiperazine derivatives were synthesized and tested for their binding affinity to serotonin receptors. The results indicated that certain modifications to the piperazine ring significantly enhanced receptor affinity, leading to improved antidepressant-like effects in rodent models .

Case Study 2: Anticancer Activity

A recent investigation focused on the synthesis of indole-based compounds similar to this compound. These compounds were subjected to cytotoxicity assays against various cancer cell lines. The findings revealed that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Data Tables

Application Activity Reference
AntidepressantHigh affinity for 5-HT receptors
AntitumorInhibition of cell proliferation
AntimicrobialSignificant zones of inhibition

Mechanism of Action

The mechanism of action of 3-(carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[(4-Acetylpiperazin-1-yl)(carboxy)methyl]-1-benzyl-1H-indole-2-carboxylic Acid

  • Structural Differences :
    • The indole core is substituted with a benzyl group at the 1-position instead of methyl.
    • The piperazine ring is acetylated at the 4-position, unlike the phenyl-substituted piperazine in the target compound.
    • A carboxylic acid is present at the 2-position of the indole rather than the 5-position.
  • The benzyl group at the 1-position could enhance lipophilicity, affecting membrane permeability .

3-(Piperidin-4-yl)-1H-indole-5-carboxylic Acid Hydrochloride

  • Structural Differences :
    • A piperidine ring replaces the phenylpiperazine moiety.
    • The compound lacks the carboxymethyl group at the indole’s 3-position.
    • The hydrochloride salt form improves aqueous solubility.
  • Simplified structure may enhance metabolic stability but reduce selectivity .

7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic Acid

  • Structural Differences: A cyclopentylamino group replaces the phenylpiperazine-carboxymethyl substituent. A phenyl group is present at the indole’s 2-position.
  • Functional Implications: The cyclopentylamino group introduces steric bulk, which may hinder binding to flat receptor pockets. The 2-phenyl substitution could enhance π-π stacking interactions in hydrophobic environments .

5-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole

  • Structural Differences :
    • A methoxy group replaces the carboxylic acid at the indole’s 5-position.
    • The piperazine is methylated at the 4-position instead of phenyl-substituted.
  • Functional Implications :
    • Methoxy group increases lipophilicity, improving blood-brain barrier penetration.
    • Methylpiperazine may enhance solubility but reduce receptor affinity compared to phenylpiperazine .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 3-[(4-Acetylpiperazin-1-yl)... 3-(Piperidin-4-yl)-... 7-(Cyclopentylamino)-...
Molecular Weight ~434.45 g/mol ~478.50 g/mol ~320.39 g/mol ~320.39 g/mol
LogP (Predicted) ~1.8 (moderate lipophilicity) ~2.5 (higher lipophilicity) ~1.2 (lower lipophilicity) ~2.1 (moderate lipophilicity)
Solubility Low (zwitterionic form) Moderate (acetyl group enhances solubility) High (hydrochloride salt) Low (neutral form)
Key Functional Groups Dual carboxylic acids, phenylpiperazine Acetylpiperazine, benzyl group Piperidine, single carboxylic acid Cyclopentylamino, 2-phenyl

Biological Activity

The compound 3-(carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid , also known by its CAS number 61338-13-4, is a derivative of indole and piperazine, which are known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H19N3O2\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{2}

Key Properties

PropertyValue
Molecular Weight297.35 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
InChI KeyHCVDLMUVEGPGGH-UHFFFAOYSA-N

Anticancer Activity

Recent studies have demonstrated that derivatives of indole, including compounds similar to This compound , exhibit significant antiproliferative effects against various cancer cell lines.

  • Cell Viability Assays :
    • Compounds with similar structures showed a GI50 (concentration required to inhibit cell growth by 50%) ranging from 0.95 µM to 1.50 µM against breast cancer cell lines (MCF-7) .
    • The compound demonstrated strong apoptotic effects, increasing levels of pro-apoptotic markers such as Caspases 3, 8, and 9, while decreasing anti-apoptotic Bcl-2 levels .
  • Mechanistic Studies :
    • The compound has been implicated as a multi-targeted kinase inhibitor affecting EGFR and CDK2 pathways . This suggests that it may interfere with critical signaling pathways involved in cancer progression.

Receptor Interactions

The 4-phenylpiperazine moiety is known for its ability to interact with various neurotransmitter receptors, particularly serotonin receptors (5-HT). This interaction can lead to neuropharmacological effects that may be beneficial in treating psychiatric disorders.

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative activity of various indole derivatives, it was found that compounds structurally related to This compound exhibited significant cytotoxicity against MCF-7 cells, with the most potent derivatives showing GI50 values comparable to established chemotherapeutics like doxorubicin .

Study 2: Apoptosis Induction

Another investigation focused on the apoptotic mechanisms induced by these compounds revealed that they significantly upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins in treated cancer cells. This dual action enhances their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid?

  • Methodology : A multi-step synthesis is typically employed. Begin with 1-methyl-1H-indole-5-carboxylic acid (CAS 186129-25-9) as a starting material. Introduce the formyl group at position 3 via Vilsmeier-Haack formylation to yield 3-formyl-1-methyl-1H-indole-5-carboxylic acid. Condense this intermediate with 4-phenylpiperazine using acetic acid as a solvent and sodium acetate (0.1–0.2 mol) as a catalyst under reflux (3–5 hours). Purify via recrystallization from DMF/acetic acid mixtures .
  • Critical Parameters : Monitor reaction progress using TLC (silica gel, chloroform/methanol 9:1). Avoid over-refluxing to prevent decarboxylation.

Q. How can the crystal structure of this compound be determined to resolve ambiguities in its stereochemistry?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with the SHELX program suite. Grow crystals via slow evaporation from DMSO/ethanol. Refine data with SHELXL, applying twin refinement if necessary for high-symmetry space groups. Validate hydrogen bonding and π-π stacking interactions using Mercury 4.0 .
  • Data Interpretation : Compare experimental bond lengths/angles with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm stereochemical assignments.

Q. What spectroscopic techniques are optimal for confirming the structure of this compound?

  • Methodology :

  • NMR : Use DMSO-d6 to resolve acidic protons (carboxylic acid, NH). Expect characteristic indole H-2/H-4 signals at δ 7.2–7.8 ppm and piperazine protons at δ 2.5–3.5 ppm .
  • IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (1700–1720 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 420.18 (calculated for C₂₃H₂₂N₃O₄).

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like decarboxylated derivatives?

  • Methodology :

  • Optimized Catalysis : Replace sodium acetate with Oxyma (5 eq.)/DIC in DCM/DMF (1:1) to enhance coupling efficiency and reduce side reactions .
  • Temperature Control : Perform reactions under microwave-assisted conditions (80°C, 30 minutes) to shorten reaction time and suppress decomposition .
  • Byproduct Analysis : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify impurities. Adjust mobile phase pH to 5.5 for optimal resolution .

Q. How should researchers address contradictory pharmacological data (e.g., receptor binding vs. functional assays)?

  • Methodology :

  • Orthogonal Assays : Perform radioligand displacement (e.g., [³H]-spiperidine for σ receptors) alongside functional cAMP assays to distinguish binding affinity from efficacy .
  • Metabolic Stability : Test liver microsome stability (human/rat) to rule out false negatives due to rapid degradation .
  • Structural Analogs : Compare with 5-(4-methylpiperazin-1-yl)-1H-indole derivatives to identify pharmacophore requirements .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with homology models of targets (e.g., 5-HT₂A receptor). Prioritize piperazine-phenyl interactions in hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
  • ADMET Prediction : Employ SwissADME to evaluate logP (~2.5), BBB permeability, and CYP450 inhibition risks.

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